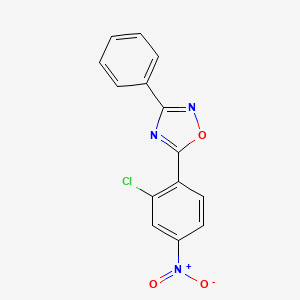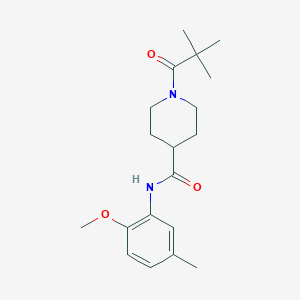![molecular formula C19H22N2S2 B5796670 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)
1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is not fully understood. However, studies suggest that the compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell proliferation and survival. The compound may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. The compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine in lab experiments is its potent anti-cancer activity. The compound has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations of using the compound is its low solubility, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine. One of the significant directions is to study the compound's mechanism of action in more detail to understand its anti-cancer and anti-inflammatory activity better. Another direction is to develop more efficient synthesis methods to improve the compound's bioavailability and efficacy. Additionally, further studies are needed to assess the compound's safety profile and potential side effects.
Conclusion:
In conclusion, 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine is a chemical compound that has shown promising results as an anti-cancer and anti-inflammatory agent. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential applications and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-(methylthio)benzaldehyde with thiourea to form 4-(methylthio)phenylisothiourea. This compound is then reacted with benzylchloride to form 1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine has been studied for its potential applications in various scientific fields. One of the significant applications is in the field of medicinal chemistry, where the compound has shown promising results as an anti-cancer agent. The compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S2/c1-23-18-9-7-17(8-10-18)19(22)21-13-11-20(12-14-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOPHKIAPXXDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)




![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
